Cas no 775314-78-8 (6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol)

6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol structure
775314-78-8 structure
商品名:6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol
CAS番号:775314-78-8
MF:C13H18N4O3S
メガワット:310.372
CID:3107324
PubChem ID:3790389

6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol 化学的及び物理的性質

名前と識別子

    • 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
    • 6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol
    • 775314-78-8
    • AKOS034444742
    • G36245
    • EN300-10423
    • CS-0230501
    • 6-(3,5-dimethylpiperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol
    • 6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1-hydroxybenzotriazole
    • HMS1720P22
    • Z55264923
    • インチ: InChI=1S/C13H18N4O3S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-12-13(6-11)17(18)15-14-12/h3-4,6,9-10,18H,5,7-8H2,1-2H3
    • InChIKey: GOEBFSMTHRKBBL-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 310.10996162Da
  • どういたいしつりょう: 310.10996162Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 470
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301171-1g
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1h-1,2,3-benzotriazol-1-ol
775314-78-8 95%
1g
¥6451.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301171-5g
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1h-1,2,3-benzotriazol-1-ol
775314-78-8 95%
5g
¥20055.00 2024-07-28
Enamine
EN300-10423-0.5g
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
775314-78-8 95%
0.5g
$175.0 2023-10-28
Enamine
EN300-10423-2.5g
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
775314-78-8 95%
2.5g
$503.0 2023-10-28
Enamine
EN300-10423-10.0g
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
775314-78-8 95%
10.0g
$1101.0 2023-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301171-50mg
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1h-1,2,3-benzotriazol-1-ol
775314-78-8 95%
50mg
¥1728.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301171-100mg
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1h-1,2,3-benzotriazol-1-ol
775314-78-8 95%
100mg
¥1782.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301171-10g
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1h-1,2,3-benzotriazol-1-ol
775314-78-8 95%
10g
¥29721.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301171-250mg
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1h-1,2,3-benzotriazol-1-ol
775314-78-8 95%
250mg
¥2484.00 2024-07-28
Aaron
AR019KIW-250mg
6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
775314-78-8 95%
250mg
$152.00 2025-02-14

6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol 関連文献

6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-olに関する追加情報

Introduction to 6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol and Its Significance in Modern Chemical Research

6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol, with the CAS number 775314-78-8, represents a compound of considerable interest in the field of pharmaceutical and chemical research. This compound belongs to a class of heterocyclic sulfonyl derivatives that have garnered significant attention due to their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a benzotriazole core linked to a dimethylpiperidine moiety through a sulfonyl group, endows it with unique chemical and pharmacological properties that make it a promising candidate for further investigation.

The benzotriazole ring is a well-known pharmacophore in medicinal chemistry, often incorporated into molecules to enhance binding affinity and selectivity towards biological targets. The presence of the sulfonyl group further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological systems. The dimethylpiperidine substituent contributes to the compound's solubility and metabolic stability, making it a favorable candidate for further development into therapeutic agents.

In recent years, there has been growing interest in the development of novel compounds that can modulate inflammatory pathways and immune responses. The benzotriazole scaffold has been extensively studied for its ability to interact with various enzymes and receptors involved in these pathways. Specifically, derivatives of benzotriazole have shown promise in inhibiting inflammatory cytokines and modulating immune cell function. The compound 6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol is no exception and has been explored for its potential role in modulating these processes.

One of the most compelling aspects of this compound is its ability to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound may help reduce inflammation and mitigate associated pathological conditions. Additionally, the dimethylpiperidine moiety has been shown to enhance the bioavailability of drugs by improving their solubility and reducing their metabolic clearance. This makes 6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol an attractive candidate for further development into a novel therapeutic agent.

Recent studies have also highlighted the potential of this compound in treating neurological disorders. The benzotriazole scaffold has been found to cross the blood-brain barrier and interact with central nervous system receptors involved in pain perception and neuroinflammation. The sulfonyl group enhances binding affinity to these receptors, potentially leading to more effective treatment outcomes. Furthermore, the dimethylpiperidine substituent may contribute to neuroprotection by scavenging reactive oxygen species (ROS) and reducing oxidative stress.

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the benzotriazole core through cyclization reactions, followed by sulfonylation using appropriate sulfonyl chloride reagents. The introduction of the dimethylpiperidine moiety typically involves nucleophilic substitution or condensation reactions under controlled conditions. Advanced synthetic techniques such as flow chemistry have been explored to improve scalability and reproducibility.

In terms of pharmacokinetic properties, 6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol exhibits favorable characteristics that make it suitable for clinical development. Preliminary studies indicate good oral bioavailability and moderate metabolic stability in vivo. The compound's solubility profile is also promising, allowing for formulation into various dosage forms suitable for different therapeutic applications. Additionally, its low toxicity profile observed in preclinical studies suggests that it may be well-tolerated by patients.

The potential applications of this compound are broad and span multiple therapeutic areas. In addition to its anti-inflammatory and neuroprotective properties, it has shown promise in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The ability of benzotriazole derivatives to modulate immune responses makes them valuable candidates for developing immunomodulatory therapies. Furthermore, the compound's interaction with central nervous system receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Future research directions for 6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-1,2,3-benzotriazol-1-ol include exploring its mechanism of action in greater detail and conducting more extensive preclinical studies to evaluate its safety and efficacy. Investigating its interactions with specific targets at the molecular level will provide insights into how it exerts its biological effects. Additionally, studying its pharmacokinetic behavior across different species will help optimize dosing regimens for clinical trials.

The development of novel therapeutic agents is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The compound 6-(3-methylpyridin-N,N-dioxide) serves as an excellent example of how structural modifications can lead to significant improvements in drug properties. By leveraging advances in synthetic chemistry and computational modeling, researchers can accelerate the discovery pipeline, bringing new treatments to patients more quickly than ever before.

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